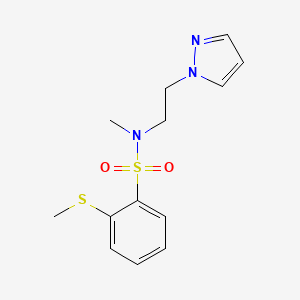
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of pyrrolidine and benzoic acid and has been found to possess interesting properties that make it suitable for use in various research studies.
Applications De Recherche Scientifique
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate has been used in various research studies due to its potential applications in the field of medicinal chemistry. This compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it suitable for use in the development of new drugs. It has also been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also act by modulating the activity of ion channels in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant activity. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate in lab experiments include its potential therapeutic applications and low toxicity profile. However, its limited solubility in water and other solvents may pose challenges in its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and neurological disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate involves the reaction of pyrrolidine and benzoic acid with chloroform and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several research studies and has been found to be reliable and efficient.
Propriétés
IUPAC Name |
(5-oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3/c14-9-4-7(3-8(5-9)13(15,16)17)12(20)21-6-10-1-2-11(19)18-10/h3-5,10H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLSBYWXZJKIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)